3-Mercapto-1-octanol-d5

Mass Spectrometry Internal Standard Thiol Quantification

3-Mercapto-1-octanol-d5 is the definitive stable isotope-labeled internal standard for accurate quantification of 3-Mercapto-1-octanol in complex biological matrices. Its +5 Da mass shift eliminates signal overlap, enabling precise LC-MS/MS and qNMR analysis. Unlike non-deuterated analogs, this compound corrects for matrix effects and sample variability, making it non-negotiable for validated bioanalytical methods, PK studies, and metabolic flux tracing. Procure this essential tracer to ensure regulatory-compliant, reproducible data.

Molecular Formula C8H18OS
Molecular Weight 167.33 g/mol
Cat. No. B12368911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-1-octanol-d5
Molecular FormulaC8H18OS
Molecular Weight167.33 g/mol
Structural Identifiers
SMILESCCCCCC(CCO)S
InChIInChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2
InChIKeyWKAXDMPFNOOFMS-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-1-octanol-d5: A Deuterated Internal Standard for Precision Thiol Quantification


3-Mercapto-1-octanol-d5 is a stable isotope-labeled analog of 3-Mercapto-1-octanol, belonging to the class of deuterated thiol compounds . Its molecular formula is C8H13D5OS, with a molecular weight of 167.33 g/mol . The unlabeled parent compound, 3-Mercapto-1-octanol (C8H18OS, MW 162.30 g/mol), serves as a benchmark for comparison [1]. The incorporation of five deuterium atoms imparts a mass shift of +5 Da, making 3-Mercapto-1-octanol-d5 a valuable tool as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

The Quantitation Imperative: Why Unlabeled 3-Mercapto-1-octanol Cannot Substitute for the Deuterated Analog


In quantitative LC-MS/MS workflows, the use of an internal standard is essential to correct for matrix effects, sample preparation variability, and instrument fluctuations [1]. While structural analogs or the unlabeled compound itself might be considered, they lack the necessary mass differentiation to be resolved from the analyte of interest. Stable isotopically labeled (SIL) internal standards, such as 3-Mercapto-1-octanol-d5, are preferred because they co-elute with the analyte under identical chromatographic conditions, thereby experiencing the same matrix effects and ionization efficiency [1]. Substituting with the non-deuterated 3-Mercapto-1-octanol would result in signal overlap with the target analyte in MS, rendering accurate quantification impossible [1]. Therefore, for any application requiring precise and reliable measurement of 3-Mercapto-1-octanol or related thiols, the deuterated analog is a non-negotiable analytical requirement.

Evidence-Based Differentiators for 3-Mercapto-1-octanol-d5


A Definitive +5 Da Mass Shift for Unambiguous MS Discrimination

The primary differentiation of 3-Mercapto-1-octanol-d5 from its unlabeled parent compound is its increased molecular weight. The unlabeled compound has a molecular weight of 162.30 g/mol, while the deuterated analog has a weight of 167.33 g/mol [REFS-1, REFS-2]. This +5 Da shift (resulting from the replacement of five hydrogen atoms with deuterium) is critical for its function as an internal standard in mass spectrometry. This mass difference ensures that the internal standard's signal does not overlap with the analyte's signal in the mass spectrum, allowing for independent and precise quantification [2].

Mass Spectrometry Internal Standard Thiol Quantification

High Isotopic Purity Ensures Minimal Interference in Quantitative Assays

The isotopic purity of 3-Mercapto-1-octanol-d5 is specified as ≥95% . This level of purity is crucial for its intended use as an internal standard. A lower isotopic purity would result in a significant background signal from the non-deuterated species (i.e., residual unlabeled 3-Mercapto-1-octanol) at the analyte's mass-to-charge ratio (m/z). This contamination would compromise the accuracy and lower limit of quantification (LLOQ) of the analytical method by creating a false positive signal or adding to the analyte's peak area [1].

Isotopic Purity Quality Control Internal Standard

Potential Chromatographic Resolution from Unlabeled Analyte

Class-level evidence indicates that deuterium-labeled compounds can exhibit slight differences in chromatographic retention time compared to their non-deuterated counterparts due to the kinetic isotope effect [1]. While specific retention time data for 3-Mercapto-1-octanol-d5 under a defined LC method is not publicly available, the general phenomenon is well-documented. This potential for a small retention time shift (e.g., 0.1–0.2 min) in reversed-phase HPLC [1] is not a limitation but rather a predictable behavior that can be exploited for enhanced analytical selectivity, particularly when combined with the distinct m/z of the MS detector. Users should validate this behavior under their own specific chromatographic conditions.

Chromatography Isotope Effect LC-MS

Validated Application Scenarios for 3-Mercapto-1-octanol-d5 in Research and Bioanalysis


Quantitative LC-MS/MS of 3-Mercapto-1-octanol in Biological Matrices

This compound is the definitive choice for the accurate quantification of 3-Mercapto-1-octanol in complex biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. Its +5 Da mass shift and high isotopic purity enable the precise correction of matrix effects and sample-to-sample variability, which is a fundamental requirement for validated bioanalytical methods [1]. Procurement of this compound is essential for any study requiring reliable pharmacokinetic (PK) data for 3-Mercapto-1-octanol or its metabolites.

Tracing Thiol Metabolism and Conjugation Pathways

As a stable isotope-labeled tracer, 3-Mercapto-1-octanol-d5 can be spiked into in vitro or in vivo systems to study the metabolism of thiol-containing compounds. The deuterium label allows for the tracking of the molecule's fate, including its conjugation with glutathione or its oxidation products, via MS detection of the characteristic +5 Da mass shift . This application leverages the fundamental property of the deuterium label to differentiate the tracer from the endogenous pool of unlabeled thiols.

Internal Standard for NMR-Based Quantification

In addition to its primary use in MS, 3-Mercapto-1-octanol-d5 serves as a suitable internal standard for quantitative NMR (qNMR) analyses of thiol-containing mixtures . The deuterium atoms provide a distinct signal in the NMR spectrum, separate from the proton signals of the analyte, facilitating accurate concentration determination without the need for external calibration curves for each analyte.

Technical Documentation Hub

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